2-[(2-Oxotetrahydrothiophen-3-yl)carbamoyl]phenyl acetate
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Overview
Description
2-[(2-oxothiolan-3-yl)carbamoyl]phenyl acetate is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a phenyl acetate group attached to a 2-oxothiolan-3-yl carbamoyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2-oxothiolan-3-yl)carbamoyl]phenyl acetate typically involves the reaction of 2-oxothiolan-3-yl carbamoyl chloride with phenyl acetate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or tetrahydrofuran is common.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The process would be optimized to ensure high yield and purity, with rigorous quality control measures in place to monitor the reaction progress and final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(2-oxothiolan-3-yl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, 2-[(2-oxothiolan-3-yl)carbamoyl]phenyl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with various biomolecules can provide insights into cellular processes.
Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to modulate biological pathways makes it a candidate for therapeutic use in treating various diseases.
Industry: In the industrial sector, 2-[(2-oxothiolan-3-yl)carbamoyl]phenyl acetate can be used in the production of specialty chemicals, polymers, and other materials. Its unique properties may enhance the performance of these materials.
Mechanism of Action
The mechanism by which 2-[(2-oxothiolan-3-yl)carbamoyl]phenyl acetate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
2-[(2-oxothiolan-3-yl)carbamoyl]benzoic acid: This compound is structurally similar but features a benzoic acid group instead of phenyl acetate.
2-[(2-oxothiolan-3-yl)carbamoyl]methylsulfanyl]acetic acid: Another related compound with a different functional group.
Uniqueness: 2-[(2-oxothiolan-3-yl)carbamoyl]phenyl acetate stands out due to its phenyl acetate group, which imparts unique chemical and physical properties compared to its analogs. These properties make it suitable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C13H13NO4S |
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Molecular Weight |
279.31 g/mol |
IUPAC Name |
[2-[(2-oxothiolan-3-yl)carbamoyl]phenyl] acetate |
InChI |
InChI=1S/C13H13NO4S/c1-8(15)18-11-5-3-2-4-9(11)12(16)14-10-6-7-19-13(10)17/h2-5,10H,6-7H2,1H3,(H,14,16) |
InChI Key |
WZTGBIQCTJHZEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)NC2CCSC2=O |
Origin of Product |
United States |
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